

# A Comparative Guide to FGFR Inhibitors: Spotlight on Vepugratinib (Fgfr-IN-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations is rapidly evolving. This guide provides a comprehensive comparison of Vepugratinib (LY3866288), a novel, highly selective FGFR3 inhibitor, with other approved and clinical-stage FGFR inhibitors. We present a detailed analysis of their mechanisms of action, preclinical and clinical performance, and the experimental protocols underpinning these findings.

### **Overview of FGFR Inhibitors**

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma and cholangiocarcinoma. This has led to the development of a class of drugs known as FGFR inhibitors.

Early-generation FGFR inhibitors were often multi-kinase inhibitors with activity against other receptor families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), leading to a broader range of toxicities. The current focus is on developing more selective inhibitors to improve the therapeutic window. Vepugratinib represents a significant step in this direction with its high selectivity for FGFR3.



### **Comparative Analysis of FGFR Inhibitors**

This section compares Vepugratinib with other prominent FGFR inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.

### **Mechanism of Action and Selectivity**

A key differentiator among FGFR inhibitors is their selectivity profile and mechanism of binding.

- Vepugratinib (LY3866288) is an oral, highly potent, and isoform-selective small molecule inhibitor of FGFR3. Its selectivity is intended to minimize off-target toxicities associated with pan-FGFR inhibitors.
- Erdafitinib is an oral pan-FGFR tyrosine kinase inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.
- Pemigatinib is a selective, potent, oral inhibitor of FGFR1, 2, and 3.
- Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3. Its approval for cholangiocarcinoma was voluntarily withdrawn in May 2024 due to difficulties in recruiting for a confirmatory trial.
- Futibatinib is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the P-loop of the FGFR1-4 kinase domains, leading to sustained inhibition.

### **Preclinical Performance**

Preclinical studies provide foundational data on the potency and selectivity of these inhibitors.



| Inhibitor        | Target<br>FGFRs    | IC50 (nM)<br>vs.<br>FGFR1 | IC50 (nM)<br>vs.<br>FGFR2 | IC50 (nM)<br>vs.<br>FGFR3 | IC50 (nM)<br>vs.<br>FGFR4 | Key<br>Preclinica<br>I Findings                                                                                                                                |
|------------------|--------------------|---------------------------|---------------------------|---------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vepugratini<br>b | FGFR3<br>selective | -                         | -                         | -                         | -                         | Preclinical studies showed that FGFR3 inhibition in FGFR3- altered urothelial cancer cell lines induced NECTIN-4 expression, the target of enfortumab vedotin. |
| Erdafitinib      | Pan-FGFR<br>(1-4)  | -                         | -                         | -                         | -                         | Demonstra<br>ted greater<br>than 50-<br>fold<br>selectivity<br>over<br>VEGFR2 in<br>cellular<br>assays.[1]                                                     |
| Pemigatini<br>b  | FGFR1, 2,<br>3     | 0.4[2][3]                 | 0.5[2][3]                 | 1.0                       | 30                        | Selectively inhibited the growth of tumor cell lines with                                                                                                      |



|              |                   |     |     |     |     | activated<br>FGFR<br>signaling.                                                                                                |
|--------------|-------------------|-----|-----|-----|-----|--------------------------------------------------------------------------------------------------------------------------------|
| Infigratinib | FGFR1, 2,<br>3    | -   | -   | -   | 61  | Showed a positive dose-response relationship with bone growth in a mouse model of achondropl asia (an FGFR3-related disorder). |
| Futibatinib  | FGFR1, 2,<br>3, 4 | 1.8 | 1.4 | 1.6 | 3.7 | Potently inhibits the growth of FGFR-deregulate d cell lines and tumor xenografts.                                             |

Note: Specific IC50 values for Vepugratinib against different FGFR isoforms are not yet publicly available in the provided search results.

### **Clinical Trial Performance**

Clinical trials provide the ultimate test of an inhibitor's efficacy and safety in patients.



| Inhibitor            | Trial<br>Name<br>(Phase)                                                      | Patient<br>Populatio<br>n                                                       | Overall<br>Respons<br>e Rate<br>(ORR)           | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS)           | Key<br>Safety<br>Findings                                                                                             |
|----------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Vepugratini<br>b     | FORAGER<br>-1 (Phase<br>1)                                                    | FGFR3-<br>altered<br>metastatic<br>urothelial<br>carcinoma                      | 30-34%<br>(monothera<br>py, dose-<br>dependent) | Not<br>Reported                                     | Not<br>Reported                                 | Any-grade Treatment- Emergent Adverse Events (TEAEs) were common, with grade 3 or higher TEAEs in 37-49% of patients. |
| Erdafitinib          | THOR<br>(Phase 3)                                                             | FGFR2/3-<br>altered<br>metastatic<br>urothelial<br>cancer<br>(post-PD-<br>(L)1) | 45.6%                                           | 5.6 months                                          | 12.1<br>months                                  | Grade 3 or 4 treatment- related adverse events occurred in 45.9% of patients.                                         |
| BLC2001<br>(Phase 2) | FGFR2/3-<br>altered<br>metastatic<br>urothelial<br>cancer<br>(post-<br>chemo) | 40%                                                                             | 5.5 months                                      | 13.8<br>months                                      | Dose reductions and interruption s were common. |                                                                                                                       |



| Inhibitor       | Trial<br>Name<br>(Phase)     | Patient<br>Populatio<br>n                                     | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Key<br>Safety<br>Findings                                                                          |
|-----------------|------------------------------|---------------------------------------------------------------|---------------------------------------|-----------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------|
| Pemigatini<br>b | FIGHT-202<br>(Phase 2)       | FGFR2<br>fusion/rearr<br>angement+<br>(previously<br>treated) | 36%                                   | 6.9 months                                          | 21.1<br>months                        | Most common adverse event was hyperphos phatemia.                                                  |
| Infigratinib    | Phase 2                      | FGFR2<br>fusion/rearr<br>angement+<br>(previously<br>treated) | 23.1%                                 | 7.3 months                                          | 12.2<br>months                        | Common TEAEs included hyperphos phatemia, eye disorders, and stomatitis.                           |
| Futibatinib     | FOENIX-<br>CCA2<br>(Phase 2) | FGFR2<br>fusion/rearr<br>angement+<br>(previously<br>treated) | 42%                                   | 9.0 months                                          | 21.7<br>months                        | Common adverse events included nail toxicity, musculosk eletal pain, and gastrointes tinal issues. |

# Signaling Pathways and Experimental Workflows FGFR Signaling Pathway



The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by FGFR inhibitors.







Click to download full resolution via product page

FGFR signaling pathway and the point of inhibition.

### **Experimental Workflow: Kinase Inhibition Assay**

This workflow outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [A Comparative Guide to FGFR Inhibitors: Spotlight on Vepugratinib (Fgfr-IN-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419840#fgfr-in-3-clinical-trial-information-and-updates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com